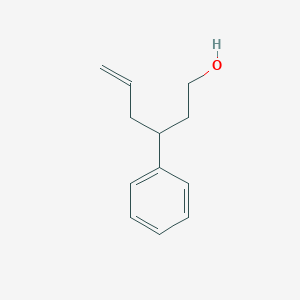

3-Phenylhex-5-en-1-ol

Description

3-Phenylhex-5-en-1-ol (C₁₂H₁₆O, MW: 176.26 g/mol) is a secondary alcohol featuring a phenyl group at the third carbon and a terminal double bond at the fifth position of a six-carbon chain. Its synthesis involves the reduction of 3-phenylhex-5-enal using LiAlH₄ (18% yield) or via a [2,3]-Wittig rearrangement approach, yielding a yellow oil after purification by column chromatography . Key spectral data include characteristic IR absorption at ~3367 cm⁻¹ (O-H stretch) and NMR signals consistent with allylic and benzylic protons .

Properties

IUPAC Name |

3-phenylhex-5-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-6-11(9-10-13)12-7-4-3-5-8-12/h2-5,7-8,11,13H,1,6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERDGGMTJRCYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction of Phenylmagnesium Bromide with Hex-5-en-1-aldehyde or Hex-5-en-3-one

One of the classical and widely used methods for synthesizing this compound involves the nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to an α,β-unsaturated aldehyde or ketone such as hex-5-en-1-al or hex-5-en-3-one.

Procedure : The reaction is typically carried out under anhydrous conditions and inert atmosphere (argon or nitrogen) to prevent moisture interference. Phenylmagnesium bromide is prepared or commercially obtained and added dropwise to a solution of hex-5-en-1-al or hex-5-en-3-one in dry ether or tetrahydrofuran (THF) at low temperature (0 °C to room temperature). The mixture is stirred until completion, then quenched with aqueous acid to afford the allylic alcohol.

Yields and Purity : Reported yields for similar homoallylic alcohols are high, often exceeding 80-90% after purification by flash chromatography.

Example : A related preparation of 1-phenylhex-5-en-3-ol was achieved by reacting phenylmagnesium bromide with hex-5-en-3-one, followed by careful workup and purification, yielding a colorless oil with high purity and good yield.

Diastereoselective Allylation of Aldehydes

Diastereoselective synthesis routes involve the addition of allylmetal reagents to chiral aldehydes or ketones, allowing control over stereochemistry.

Method : Using chiral auxiliaries or catalysts, such as titanium isopropoxide complexes with n-butyllithium and hydrocinnamaldehyde, followed by allylation, can yield diastereomeric mixtures of this compound derivatives. The products are purified by chromatography and characterized by NMR and chiral HPLC.

Significance : This method is valuable for synthesizing enantioenriched or diastereomerically pure this compound, important in asymmetric synthesis applications.

Cross-Metathesis Reactions

Cross-metathesis of allylic alcohol precursors with suitable olefins catalyzed by Grubbs’ catalysts has been reported.

Procedure : For example, 1-phenylhex-5-en-3-ol can undergo cross-metathesis with methyl acrylate in dry dichloromethane under argon atmosphere using Grubbs’ second-generation catalyst at reflux overnight. The reaction mixture is concentrated and purified by flash chromatography to yield the desired product.

Advantages : This method allows modification of the alkene moiety and introduction of functional groups, expanding the utility of this compound derivatives.

Catalytic Hydrogenation of Phenylhex-5-en-3-one

Industrial and large-scale synthesis often employ catalytic hydrogenation of phenylhex-5-en-3-one to the corresponding alcohol.

Catalysts : Commonly used catalysts include palladium, platinum, or rhodium on carbon supports under hydrogen atmosphere.

Conditions : The reaction is performed under controlled temperature and pressure to avoid over-reduction of the alkene.

Outcome : This method efficiently produces this compound with high purity and yield suitable for scale-up.

Halogenation and Subsequent Reduction of Allylic Alcohols

An alternative approach involves halogenation of an allylic alcohol intermediate followed by reduction.

Example : 5-Chloro-6-phenylhex-5-en-1-ol was synthesized by treatment of allylic alcohol with N-chlorosuccinimide (NCS) in dichloroethane at low temperature, followed by reduction with sodium borohydride to yield this compound derivatives.

Utility : This route allows the introduction of halogen substituents for further functionalization or as intermediates in synthesis.

Nucleophilic Substitution via 6-Bromo-1-hexene

A patented method for synthesizing 5-hexen-1-ol (a close analog) involves nucleophilic substitution of 6-bromo-1-hexene with potassium acetate in acetonitrile catalyzed by tetrabutylammonium bromide, followed by hydrolysis.

-

Heating 6-bromo-1-hexene with potassium acetate and tetrabutylammonium bromide in acetonitrile at 78-83 °C for 2 hours.

Cooling, concentrating, and extraction with methyl tert-butyl ether.

Hydrolysis with alkaline aqueous solution and methanol at room temperature.

Organic extraction and concentration to isolate 5-hexen-1-ol.

Adaptation : This methodology can be adapted for the synthesis of this compound by using appropriate phenyl-substituted bromoalkenes.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction | Phenylmagnesium bromide, hex-5-en-3-one | Anhydrous, inert atmosphere | 85-95 | High yield, straightforward | Requires strict anhydrous setup |

| Diastereoselective Allylation | Ti(iOPr)4, nBuLi, hydrocinnamaldehyde | Low temp (-78 °C), inert | 56-70 | Stereocontrol | Multi-step, sensitive reagents |

| Cross-Metathesis | Grubbs II catalyst, methyl acrylate | Reflux in DCM, argon | ~83 | Functional group diversity | Catalyst cost, reaction time |

| Catalytic Hydrogenation | Pd/C or Rh/C, H2 gas | Mild temp & pressure | High | Scalable, clean reaction | Over-reduction risk |

| Halogenation + Reduction | NCS, NaBH4 | Low temp, DCE solvent | 70-73 | Functionalization flexibility | Multi-step, halogen waste |

| Nucleophilic Substitution | 6-Bromo-1-hexene, potassium acetate, TBAB | 78-83 °C, acetonitrile | Not specified | Mild conditions, scalable | Requires bromoalkene precursor |

Chemical Reactions Analysis

Types of Reactions: 3-Phenylhex-5-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) are often used for substitution reactions.

Major Products:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Various alcohols and hydrocarbons.

Substitution Products: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

3-Phenylhex-5-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential medicinal properties.

Industry: It is used in the production of fragrances and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylhex-5-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group contributes to its stability and reactivity through resonance effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Phenylhex-5-en-3-ol (C₁₂H₁₆O, MW: 176.26 g/mol)

- Structural Differences : The hydroxyl group is at C3, while the phenyl group is at C1, altering hydrogen-bonding interactions and solubility.

- Synthesis : Prepared via allyl tributyl stannane reactions, yielding a pale oil .

- Spectral Data :

- Reactivity : The hydroxyl group’s proximity to the phenyl ring may enhance steric hindrance in nucleophilic reactions compared to 3-phenylhex-5-en-1-ol .

1-Phenylhex-5-en-1-ol (C₁₂H₁₆O, MW: 176.255 g/mol)

- Structural Differences : Hydroxyl at C1, creating a primary alcohol.

- Synthesis: Not explicitly detailed in evidence, but similar allylation methods are inferred .

- Properties : Higher volatility expected due to reduced steric hindrance of the primary alcohol.

Functional Group Variants

1-(Thien-2-yl)-3-phenylhex-5-en-1-ol (C₁₆H₁₈OS, MW: 258.38 g/mol)

- Structural Differences : Thienyl group replaces the phenyl at C1, introducing sulfur-based electronic effects.

- Synthesis : Hosomi-Sakurai reaction (45% yield) .

- Reactivity : Thiophene’s aromaticity may enhance electrophilic substitution at C1 compared to purely hydrocarbon analogs .

1-(2,4-Difluorophenyl)-3-phenylhex-5-en-1-one (C₁₈H₁₆F₂O, MW: 298.32 g/mol)

Unsaturation and Hybrid Systems

6-Phenylhex-5-en-2-yn-1-ol (C₁₂H₁₂O, MW: 172.22 g/mol)

- Structural Differences : Conjugated enyne system (C5 double bond, C2 triple bond).

- Synthesis: Not explicitly described, but likely involves alkyne coupling strategies .

(E)-1-Phenylhex-1-en-5-yn-3-ol (C₁₂H₁₂O, MW: 172.09 g/mol)

- Structural Differences : Conjugated enyne with hydroxyl at C3.

- Reactivity : The extended π-system may facilitate Diels-Alder reactions, differing from isolated double bonds in this compound .

Biological Activity

3-Phenylhex-5-en-1-ol, also known as 1-Phenylhex-5-en-3-ol, is an organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 176.26 g/mol. The compound features a phenyl group attached to a hexenyl chain with a hydroxyl functional group. Its structure includes a double bond between the fifth and sixth carbon atoms, contributing to its reactivity and potential biological effects .

Cellular Interactions

Research indicates that this compound can modulate various cellular processes. It influences cell signaling pathways, impacting gene expression and cellular metabolism. Specifically, it interacts with enzymes such as lipases, which are crucial for lipid metabolism .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates lipase activity |

| Gene Expression | Activates or inhibits transcription factors |

| Cellular Metabolism | Influences metabolic pathways related to oxidation |

The compound's mechanism involves binding interactions with biomolecules, leading to either activation or inhibition of enzyme activity. This interaction can result in significant changes in cellular responses, including alterations in gene expression .

In Vitro Studies

Laboratory studies have demonstrated that this compound can activate specific transcription factors, which leads to upregulation or downregulation of target genes. For instance, in studies involving different cell lines, the compound was shown to enhance cell proliferation at low doses while exhibiting cytotoxic effects at higher concentrations .

Animal Models

In animal studies, varying dosages of this compound were administered to assess its effects on cellular function. Results indicated that lower doses promoted metabolic activity, whereas higher doses resulted in oxidative stress and inflammation .

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect |

|---|---|

| 250 | Beneficial effects on cell growth |

| 500 | Increased metabolic activity |

| 1000 | Toxicity observed; oxidative stress |

Safety and Toxicity Assessments

Recent assessments have evaluated the mutagenic potential of related compounds in the same family. For example, studies on structurally similar compounds indicated varying degrees of mutagenicity under specific conditions. However, no significant mutagenic activity was observed for this compound itself in standard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.